molecular formula C12H14O2 B13968247 4-Ethenylbenzeneacetic acid ethyl ester

4-Ethenylbenzeneacetic acid ethyl ester

Cat. No.: B13968247
M. Wt: 190.24 g/mol
InChI Key: UPKOVKMNWQZTFB-UHFFFAOYSA-N
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Description

4-Ethenylbenzeneacetic acid ethyl ester is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 2-(4-ethenylphenyl)acetate

InChI

InChI=1S/C12H14O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3

InChI Key

UPKOVKMNWQZTFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C=C

Origin of Product

United States

Synthetic Methodologies for 4 Ethenylbenzeneacetic Acid Ethyl Ester and Its Precursors

Direct Esterification Approaches

Direct esterification involves the reaction of 4-ethenylbenzeneacetic acid (also known as 4-vinylphenylacetic acid) with ethanol (B145695) to form the ethyl ester. This transformation is typically facilitated by a catalyst to overcome the activation energy and drive the equilibrium towards the product.

Fischer Esterification Variants

Fischer-Speier esterification is a classic and widely employed method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.comorganic-chemistry.orgcerritos.edu The reaction is characterized by the use of an acid catalyst in the presence of excess alcohol, which also serves as the solvent. masterorganicchemistry.com This equilibrium-driven process is pushed toward the ester product by removing water as it forms or by using a large excess of the alcohol reactant. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk Common catalysts for this reaction include strong mineral acids.

ParameterDescription
Reactants 4-Ethenylbenzeneacetic acid, Ethanol (often in excess)
Catalyst Strong acid (e.g., H₂SO₄, TsOH)
Mechanism Acid-catalyzed nucleophilic acyl substitution
Key Feature Reversible reaction driven to completion by Le Chatelier's principle

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification protocols are fundamentally based on the principles of the Fischer esterification. Various strong acids, including sulfuric acid (H₂SO₄) and tosic acid (TsOH), are commonly used to catalyze the reaction between 4-ethenylbenzeneacetic acid and ethanol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically conducted under reflux conditions to increase the reaction rate. communityresearch.org.nz The choice of catalyst can influence reaction times and yields, with stronger acids generally providing faster conversion. The process relies on the acidic environment to activate the carboxylic acid for nucleophilic attack by the alcohol. chemguide.co.uk

CatalystSolventConditionsTypical Yield
Sulfuric AcidExcess EthanolRefluxHigh
Tosic AcidToluene (with water removal)RefluxHigh
Acidic Ion-Exchange ResinExcess EthanolBatch or Flow ReactorGood to High

Enzymatic Esterification Strategies

As a greener alternative to chemical catalysis, enzymatic esterification utilizes lipases to catalyze the formation of 4-ethenylbenzeneacetic acid ethyl ester. researchgate.net Lipases are highly selective enzymes that can function in non-aqueous or micro-aqueous environments, making them suitable for ester synthesis. nih.govresearchgate.netnih.gov The reaction mechanism, known as the Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack from the alcohol. researchgate.netnih.gov

Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred as they offer enhanced stability and reusability. nih.govscirp.org The reaction conditions, including solvent, temperature, and water activity, are critical parameters that must be optimized to achieve high conversion rates and yields. nih.govresearchgate.net This method avoids the harsh conditions and acidic waste associated with traditional acid catalysis.

Enzyme SourceImmobilizationSolventKey Advantages
Candida antarctica Lipase B (CALB)Novozym 435®Organic Solvents (e.g., n-hexane)High activity, stability, reusability. scirp.org
Rhizomucor miehei LipaseCommercial PreparationsAqueous Micellar MediumEnvironmentally friendly, operates in water. nih.gov
Porcine Pancreatic Lipase (PPL)-Organic SolventsVaries by application. scirp.org

Indirect Synthetic Pathways

Coupling Reactions for Ethenyl Group Introduction

A powerful strategy for indirect synthesis involves the introduction of the ethenyl (vinyl) group onto a pre-functionalized benzeneacetic acid ester scaffold. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com

Suzuki Coupling: This reaction involves the coupling of an aryl halide or triflate, such as ethyl 4-bromobenzeneacetate, with a vinylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. expresspolymlett.comnih.govmdpi.com The Suzuki reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide, like ethyl 4-iodobenzeneacetate, with an alkene, such as ethylene (B1197577), using a palladium catalyst and a base. wikipedia.orgmdpi.com This reaction forms a new carbon-carbon bond by substituting a hydrogen atom on the alkene. wikipedia.orgorganic-chemistry.org

These methods provide a robust means of installing the vinyl group at a late stage of the synthesis.

Coupling ReactionAryl PrecursorVinyl SourceCatalyst System
Suzuki Coupling Ethyl 4-bromobenzeneacetateVinylboronic acid pinacol (B44631) esterPd(PPh₃)₄ / Base (e.g., K₃PO₄) mdpi.com
Heck Reaction Ethyl 4-iodobenzeneacetateEthylenePd(OAc)₂ / Phosphine (B1218219) Ligand / Base
Stille Coupling Ethyl 4-bromobenzeneacetateVinyltributylstannanePd(PPh₃)₄

Modifications of Benzeneacetic Acid Scaffolds

Another indirect approach begins with a substituted benzeneacetic acid ester that is then chemically modified to generate the ethenyl group. This strategy allows for the use of more common starting materials. A plausible and illustrative sequence starts from ethyl 4-acetylbenzeneacetate.

Reduction: The ketone functionality of ethyl 4-acetylbenzeneacetate is first reduced to a secondary alcohol. This can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice, to yield ethyl 4-(1-hydroxyethyl)benzeneacetate.

Dehydration: The resulting alcohol is then subjected to acid-catalyzed dehydration. Treatment with a strong acid, such as sulfuric acid, and heat removes a molecule of water, leading to the formation of a double bond and yielding the final product, this compound.

This two-step modification of the benzeneacetic acid scaffold provides a reliable route to the target compound from a different set of precursors.

Multi-Step Synthesis Design and Optimization

The synthesis of this compound, also known as ethyl 2-(4-vinylphenyl)acetate, can be approached through various multi-step pathways. A common strategy involves the use of precursors that can be chemically modified to introduce the desired functional groups. One documented route starts from 1-bromo-4-ethenyl-benzene and diethyl malonate. lookchem.com This approach is a variation of the classic malonic ester synthesis, a robust method for preparing carboxylic acids and their esters.

The general steps in such a synthesis would be:

Deprotonation of Diethyl Malonate: A base is used to remove a proton from the α-carbon of diethyl malonate, creating a nucleophilic enolate.

Nucleophilic Substitution: The enolate attacks 1-bromo-4-ethenyl-benzene, displacing the bromide and forming a new carbon-carbon bond.

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to a dicarboxylic acid, which subsequently undergoes decarboxylation upon heating to yield 4-ethenylbenzeneacetic acid.

Esterification: The final step is the esterification of the carboxylic acid with ethanol, typically under acidic conditions, to produce the target compound, this compound.

Table 1: Parameters for Optimization in Esterification

ParameterInfluence on ReactionOptimization Goal
Catalyst Dosage Affects reaction rateUse minimum effective amount to reduce cost and waste hillpublisher.com
Molar Ratio Shifts equilibriumUse excess of one reactant (e.g., ethanol) to maximize conversion
Temperature Influences reaction rate and equilibriumIdentify optimal temperature for high conversion without side reactions hillpublisher.com
Reaction Time Determines extent of reactionMinimize time to save energy and increase throughput
Water Removal Prevents reverse reactionEmploy techniques like azeotropic distillation

Green Chemistry Principles in Synthesis Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to design processes that are environmentally benign and sustainable. mdpi.com This involves using less hazardous chemicals, switching to greener solvents, and employing energy-efficient methods. rsc.org

Solvent-Free Reaction Systems

Solvent-free, or neat, reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and safety issues associated with volatile organic solvents. gcsu.edu These systems often lead to higher reaction rates, easier product separation, and reduced waste. nih.gov For the synthesis of esters, solvent-free methods have been successfully implemented. gcsu.edu

In the context of this compound, a solvent-free esterification could be conducted by directly heating a mixture of 4-ethenylbenzeneacetic acid and an excess of ethanol with a suitable catalyst. Heterogeneous acid catalysts, such as Amberlyst-15, are particularly advantageous in these systems as they can be easily recovered and recycled. gcsu.edu Studies on other esters have demonstrated high conversion rates under solvent-free conditions. nih.gov

Table 2: Comparison of Solvent-Based vs. Solvent-Free Esterification

FeatureConventional (Solvent-Based)Solvent-Free
Solvent Use High (e.g., Toluene, Hexane)None or minimal
Waste Generation Significant solvent wasteReduced waste stream
Product Isolation Requires solvent removal (distillation)Simpler workup, often direct isolation
Energy Consumption Higher due to heating/cooling of solventLower
Safety Risks from flammable/toxic solventsReduced hazard

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. conicet.gov.arnih.gov

The application of microwave technology to ester synthesis is well-documented. nih.govrsc.org For example, the Horner-Wadsworth-Emmons reaction to produce ethyl cinnamates has been efficiently performed under microwave irradiation. nih.govrsc.org Similarly, the synthesis of this compound via esterification could be significantly enhanced using microwave heating. A typical procedure would involve placing the reactants (carboxylic acid, ethanol) and a catalyst in a sealed vessel transparent to microwaves and irradiating the mixture for a short period at a controlled temperature. dergipark.org.tr This method offers a green alternative to conventional heating by reducing energy consumption and reaction time. nih.gov

Catalytic Green Syntheses

The use of green catalysts is central to sustainable synthesis. This involves replacing hazardous and corrosive catalysts, such as strong mineral acids, with more environmentally friendly alternatives. mdpi.com

For esterification reactions, several green catalytic approaches are viable:

Heterogeneous Acid Catalysts: Solid acid catalysts like zeolites, sulfonic acid-functionalized silica, or ion-exchange resins (e.g., Amberlyst-15) offer significant advantages. gcsu.edu They are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and are often reusable, which minimizes waste and simplifies product purification.

Biocatalysts: Enzymes, particularly lipases, are highly efficient and selective catalysts for ester synthesis. They operate under mild conditions (neutral pH, moderate temperatures) and can be used in solvent-free systems. nih.gov Immobilized lipases are particularly attractive as they can be reused for multiple reaction cycles, making the process more cost-effective and sustainable. nih.gov

Organocatalysts: The use of small organic molecules as catalysts, such as p-toluenesulfonic acid (p-TSA), can be more environmentally benign than traditional Lewis acids like aluminum chloride. jocpr.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis for Ethenyl and Aromatic Protons

Proton (¹H) NMR spectroscopy of 4-Ethenylbenzeneacetic acid ethyl ester would reveal distinct signals corresponding to each unique proton environment in the molecule. The spectrum is characterized by signals for the ethyl ester group, the benzylic methylene (B1212753) protons, the para-substituted aromatic ring protons, and the terminal ethenyl (vinyl) group protons.

The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (OCH₂) group due to spin-spin coupling. The benzylic protons (Ar-CH₂-CO) are expected to appear as a singlet. The aromatic protons, due to the para-substitution pattern, will present as a pair of doublets, often referred to as an AA'BB' system. The ethenyl group protons give rise to a complex splitting pattern, typically a doublet of doublets for each of the three protons, resulting from their distinct geminal, cis, and trans coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ethyl CH₃ ~1.2 Triplet (t) ~7.1
Benzylic CH₂ ~3.6 Singlet (s) N/A
Ethyl OCH₂ ~4.1 Quartet (q) ~7.1
Vinylic =CH₂ ~5.2 (trans to Ar), ~5.7 (cis to Ar) Doublet of Doublets (dd) J(gem) ≈ 1.5, J(cis) ≈ 10.9, J(trans) ≈ 17.6
Vinylic -CH= ~6.7 Doublet of Doublets (dd) J(cis) ≈ 10.9, J(trans) ≈ 17.6

Note: These are predicted values based on analogous structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. For this compound, ten distinct signals are expected, corresponding to the ten unique carbon environments.

Key signals include the carbonyl carbon of the ester group, which appears significantly downfield, the carbons of the aromatic ring and ethenyl group in the sp² region, and the sp³ hybridized carbons of the ethyl and benzylic groups in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl C H₃ ~14
Benzylic C H₂ ~41
Ethyl OC H₂ ~61
Vinylic =C H₂ ~114
Aromatic C H ~126-130
Aromatic Quaternary C ~135-137
Vinylic -C H= ~136

Note: These are predicted values based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are vital for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). For this molecule, COSY would show correlations between the ethyl CH₃ and OCH₂ protons, and among the three ethenyl protons. It would also confirm the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is used to definitively assign the chemical shifts of the carbon atoms that bear protons, such as the benzylic CH₂, the ethyl group carbons, the aromatic CH carbons, and the ethenyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. For instance, HMBC would show correlations from the benzylic protons to the carbonyl carbon and to the aromatic quaternary carbon, confirming the structure of the ethyl benzeneacetate core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretch Characterization

The most prominent feature in the IR spectrum of an ester is the strong absorption band resulting from the stretching vibration of the carbonyl (C=O) group. For aliphatic esters like this compound, this peak is typically sharp and intense. Its position provides clues about the electronic environment of the carbonyl group. The presence of an unconjugated ester gives a characteristic high-wavenumber absorption.

Ethenyl Group Vibrational Modes

The ethenyl (vinyl) group gives rise to several characteristic absorptions in the IR spectrum. These include the C=C stretching vibration, the stretching vibrations of the vinylic C-H bonds, and the strong out-of-plane C-H bending vibrations (wags), which are particularly diagnostic for terminal alkenes.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Ester C=O Stretch 1735 - 1750 Strong, Sharp
Ester C-O Stretch 1150 - 1250 Strong
Alkene C=C Stretch 1625 - 1640 Medium
Vinylic =C-H Stretch 3010 - 3095 Medium
Vinylic =C-H Out-of-plane bend 910 and 990 Strong
Aromatic C=C Stretch ~1600, ~1450-1500 Medium to Weak
Aromatic C-H Stretch 3000 - 3100 Medium

Note: These are typical frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For "this compound," it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is essential for the unambiguous confirmation of the elemental composition of "this compound." By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

Table 1: Theoretical HRMS Data for this compound

Molecular Formula C12H14O2
Isotopic Mass 190.0994 u
Charge State +1
Adduct [M+H]+

| Calculated m/z | 191.1067 |

Note: This table presents theoretical data. The actual observed mass in an experimental setting should be within a narrow tolerance (typically <5 ppm) of the calculated value to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying and quantifying the components of a mixture. In the context of "this compound," GC-MS can be used to assess its purity by separating it from any starting materials, byproducts, or degradation products.

For "this compound," a similar fragmentation pattern can be anticipated, with the key difference being the presence of the ethenyl (vinyl) group on the benzene (B151609) ring. This would result in a molecular ion peak at m/z 190. The base peak would likely be the vinyl-substituted tropylium (B1234903) ion or a related resonance-stabilized cation.

Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Identity Fragmentation Pathway
190 [C12H14O2]+ Molecular Ion
145 [C9H9O2]+ Loss of ethoxy radical (•OCH2CH3)
117 [C9H9]+ Tropylium-type ion with vinyl substituent
89 [C7H5]+ Further fragmentation of the aromatic ring

Note: This table is based on predicted fragmentation patterns and requires experimental verification.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of "this compound" in a sample, thereby allowing for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. For "this compound," a reversed-phase HPLC method is generally suitable.

A typical HPLC system for the analysis of aromatic esters would employ a C18 column. nih.govresearchgate.netresearchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the possibility of adding a small amount of acid, such as formic acid, to improve peak shape. nih.gov Detection is commonly achieved using a UV detector, as the aromatic ring in "this compound" will absorb UV light. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. nih.govacs.org

Table 3: Exemplar HPLC Method Parameters for Aromatic Ester Analysis

Parameter Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detector UV at a specific wavelength (e.g., 254 nm)

| Injection Volume | 10 µL |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Component Separation

Gas chromatography (GC) is the preferred method for separating and analyzing volatile compounds. "this compound" is expected to be sufficiently volatile for GC analysis. This technique is ideal for identifying and quantifying volatile impurities that may be present in a sample.

A standard GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a capillary column. rsc.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. edu.krdresearchgate.netfoodsciencejournal.com

Table 4: General GC Method Parameters for Volatile Aromatic Compound Analysis

Parameter Condition
Column Capillary column (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 250 °C)
Detector Flame Ionization Detector (FID)

| Detector Temperature | 280 °C |

Note: The specific temperature program and other parameters would need to be optimized for the separation of this compound and its potential impurities.

Advanced Derivatization Techniques for Enhanced Detection

Derivatization in chromatography involves chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. For GC analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds. colostate.eduresearch-solution.comrestek.comyoutube.com Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. colostate.edurestek.comyoutube.comcolostate.edu

However, given that "this compound" is an ester and is likely to be sufficiently volatile and thermally stable, derivatization may not be necessary for its direct GC analysis. Derivatization could become relevant if one were analyzing for the presence of its parent carboxylic acid, "4-Ethenylbenzeneacetic acid," as an impurity. The carboxylic acid is more polar and less volatile, and its derivatization to a silyl (B83357) ester or methyl ester would improve its chromatographic behavior. colostate.edurestek.com

Reaction Chemistry and Mechanistic Investigations of 4 Ethenylbenzeneacetic Acid Ethyl Ester

Hydrolysis Reactions

Hydrolysis of 4-ethenylbenzeneacetic acid ethyl ester involves the cleavage of the ester bond to yield 4-ethenylbenzeneacetic acid and ethanol (B145695). This transformation can be achieved under acidic, basic, or enzymatic conditions, each proceeding through a distinct mechanism.

The acid-catalyzed hydrolysis of esters like this compound is a reversible process that is typically carried out by heating the ester with a dilute strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The presence of a large excess of water is used to drive the equilibrium towards the products. chemguide.co.uklibretexts.org The reaction mechanism involves several key steps.

Initially, the carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which is the active catalytic species in aqueous acid. libretexts.orgchemguide.co.uk This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent attack by water leads to the formation of a tetrahedral intermediate. chemguide.co.uk Following the formation of this intermediate, a proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol). Finally, the elimination of ethanol and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product, 4-ethenylbenzeneacetic acid. libretexts.org

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

StepDescription
1. ProtonationThe carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
2. Nucleophilic AttackA water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon.
3. Tetrahedral Intermediate FormationA tetrahedral intermediate is formed.
4. Proton TransferA proton is transferred to the ethoxy group, making it a better leaving group.
5. Elimination of AlcoholThe C-O bond of the leaving group breaks, and ethanol is eliminated.
6. DeprotonationThe protonated carboxylic acid is deprotonated to form the final product and regenerate the acid catalyst.

This is an interactive data table based on the described mechanism.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that is commonly used for the hydrolysis of esters. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). libretexts.orgebsco.com The term "saponification" originates from the process of soap making, which involves the base-catalyzed hydrolysis of fats and oils. libretexts.orgebsco.com

The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. ebsco.comyoutube.com This results in the formation of a tetrahedral intermediate. youtube.com Unlike the acid-catalyzed mechanism, the carbonyl oxygen is not protonated. The intermediate then collapses, and the ethoxide ion is eliminated as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. youtube.com This final acid-base step is essentially irreversible and drives the reaction to completion. youtube.com To obtain the free carboxylic acid, an acidic workup is required to protonate the carboxylate salt. libretexts.org

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., H₂SO₄, HCl)Base (e.g., NaOH, KOH)
Reversibility ReversibleIrreversible
Products Carboxylic acid and alcoholCarboxylate salt and alcohol
Mechanism Protonation of carbonyl, nucleophilic attack by waterNucleophilic attack by hydroxide ion
Intermediate Tetrahedral intermediateTetrahedral intermediate

This is an interactive data table summarizing the key differences between the two hydrolysis methods.

Enzymatic hydrolysis of esters is a highly specific and efficient method that occurs under mild conditions. Enzymes such as lipases and esterases are commonly employed for this purpose. semanticscholar.org These enzymes can exhibit high chemo-, regio-, and enantioselectivity, making them valuable tools in organic synthesis.

The mechanism of enzymatic hydrolysis typically involves a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the active site of the enzyme. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate and release the alcohol. The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid and regenerate the enzyme.

While specific studies on the enzymatic hydrolysis of this compound are not widely reported, research on analogous compounds like ethyl phenylacetate (B1230308) has demonstrated the effectiveness of various microbial lipases and esterases. semanticscholar.org For instance, lyophilized mycelia of Aspergillus oryzae and Rhizopus oryzae have been shown to catalyze the hydrolysis of ethyl phenylacetate. semanticscholar.org The specificity and efficiency of such enzymatic reactions would depend on the specific enzyme used and the reaction conditions.

Reactions Involving the Ethenyl Moiety

The ethenyl (vinyl) group in this compound is susceptible to a variety of reactions, including polymerization and addition reactions.

The vinyl group of this compound can undergo polymerization to form poly(this compound). This can be achieved through various polymerization techniques, including radical and coordination polymerization.

In radical polymerization , a radical initiator is used to generate a free radical that adds to the double bond of the vinyl monomer, initiating the polymerization process. The resulting radical then adds to another monomer molecule, and this process repeats to form a polymer chain. Radical polymerization of vinyl esters like vinyl acetate (B1210297) is a well-established process. researchgate.netmdpi.com

Coordination polymerization involves the use of transition metal catalysts to control the polymerization process. mdpi.com This method can offer a high degree of control over the polymer's molecular weight, architecture, and stereochemistry. researchgate.net For example, titanium complexes have been used to catalyze the copolymerization of ethylene (B1197577) with functionalized monomers containing vinyl groups. nih.gov

Table 3: Overview of Polymerization Methods for the Ethenyl Group

Polymerization MethodInitiator/CatalystKey Features
Radical Polymerization Radical initiators (e.g., AIBN, benzoyl peroxide)Can be performed in bulk, solution, suspension, or emulsion. Less control over polymer architecture.
Coordination Polymerization Transition metal complexes (e.g., Ziegler-Natta, metallocenes)High control over polymer structure, molecular weight, and stereochemistry.

This is an interactive data table comparing different polymerization methods.

The double bond of the ethenyl group can undergo various addition reactions.

Hydrogenation of the ethenyl group in this compound would yield 4-ethylbenzeneacetic acid ethyl ester. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum, or nickel. mdpi.com The hydrogenation of vinyl derivatives is a common and efficient transformation. mdpi.com It is also possible for the ester group to be hydrogenated under more forcing conditions, which would lead to the formation of 2-(4-ethylphenyl)ethanol. nih.govencyclopedia.pub

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. For example, the reaction with bromine would result in the formation of 4-(1,2-dibromoethyl)benzeneacetic acid ethyl ester. This reaction typically proceeds through a cyclic halonium ion intermediate.

Other addition reactions, such as hydrohalogenation (addition of HBr, HCl) and hydration (addition of water in the presence of an acid catalyst), are also possible at the ethenyl group, following Markovnikov's or anti-Markovnikov's rule depending on the reaction conditions.

Oxidation Processes

The oxidation of this compound can selectively target either the ethenyl (vinyl) group or the benzylic position, depending on the reagents and reaction conditions employed. The vinyl group is susceptible to cleavage by strong oxidizing agents or conversion to an epoxide or diol.

Ozonolysis represents a powerful method for the oxidative cleavage of the ethenyl group. The reaction of this compound with ozone (O₃) would initially form an unstable primary ozonide (molozonide), which would then rearrange to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products. Reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield 4-formylbenzeneacetic acid ethyl ester and formaldehyde. In contrast, oxidative workup (e.g., with hydrogen peroxide) would produce 4-carboxyphenylacetic acid ethyl ester. The ozonolysis of styrene (B11656), a closely related compound, proceeds through similar intermediates to yield benzaldehyde (B42025) and formaldehyde, demonstrating the feasibility of this transformation. rsc.orgiitk.ac.innih.govmsu.edu

Epoxidation of the vinyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding oxirane. This reaction is stereospecific and proceeds via a concerted mechanism. The resulting ethyl 2-(4-(oxiran-2-yl)phenyl)acetate is a versatile intermediate for further synthetic transformations. Studies on the epoxidation of styrene and other vinyl-substituted aromatics show that this reaction is generally efficient and selective for the double bond. ias.ac.in

Dihydroxylation of the ethenyl moiety can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) to produce a vicinal diol. This reaction is also highly stereospecific, typically yielding the syn-diol.

The following table summarizes the expected products from the oxidation of the ethenyl group of this compound.

Oxidation Reaction Reagents Major Product
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂S4-Formylbenzeneacetic acid ethyl ester
Ozonolysis (Oxidative Workup)1. O₃; 2. H₂O₂4-Carboxyphenylacetic acid ethyl ester
Epoxidationm-CPBAEthyl 2-(4-(oxiran-2-yl)phenyl)acetate
DihydroxylationOsO₄, NMOEthyl 2-(4-(1,2-dihydroxyethyl)phenyl)acetate

Reactions at the Ester Linkage

Transesterification of this compound involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases.

In an acid-catalyzed transesterification, a protic acid (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 4-ethenylbenzeneacetate.

Base-catalyzed transesterification proceeds via nucleophilic acyl substitution. An alkoxide, such as sodium methoxide, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the new ester. This process is also an equilibrium, and a large excess of the reactant alcohol is used to favor product formation. masterorganicchemistry.com

The table below illustrates the transesterification of this compound with methanol.

Catalyst Type Reagents Product
Acid-CatalyzedCH₃OH, H₂SO₄ (cat.)Methyl 4-ethenylbenzeneacetate
Base-CatalyzedCH₃OH, NaOCH₃ (cat.)Methyl 4-ethenylbenzeneacetate

The ester functionality of this compound can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. masterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an ethoxide ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. Treatment of this compound with LiAlH₄ would yield 2-(4-ethenylphenyl)ethanol. It is important to note that LiAlH₄ can also reduce the vinyl group under certain conditions, although reduction of the ester is generally faster. ic.ac.ukyoutube.com

Alternatively, catalytic hydrogenation can be employed to reduce the ester group. This typically requires high pressures and temperatures and a specific catalyst, such as copper chromite. However, under milder conditions with catalysts like palladium on carbon (Pd/C), the ethenyl group would likely be selectively hydrogenated to an ethyl group, leaving the ester intact. nih.gov

Reducing Agent Product Notes
Lithium Aluminum Hydride (LiAlH₄)2-(4-Ethenylphenyl)ethanolPowerful reducing agent; may also reduce the vinyl group under forcing conditions.
Catalytic Hydrogenation (Harsh)2-(4-Ethylphenyl)ethanolHigh pressure and temperature, copper chromite catalyst. Reduces both ester and vinyl group.
Catalytic Hydrogenation (Mild)4-Ethylbenzeneacetic acid ethyl esterLower pressure and temperature, Pd/C catalyst. Selectively reduces the vinyl group.

Aromatic Ring Functionalization

The aromatic ring of this compound can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring determines the position of the incoming electrophile. The ethenyl group is an ortho, para-directing activator, while the -CH₂COOC₂H₅ group is also considered to be ortho, para-directing due to the weak activating nature of the alkyl chain. The combined effect of these two groups would favor substitution at the positions ortho to the ethenyl group (positions 3 and 5).

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. This reaction would introduce a nitro (-NO₂) group onto the ring. Based on the directing effects, the major products would be ethyl 2-(4-ethenyl-3-nitrophenyl)acetate and ethyl 2-(4-ethenyl-2-nitrophenyl)acetate. Studies on the nitration of ethyl phenylacetate have shown that the -CH₂COOC₂H₅ group directs incoming electrophiles to the ortho and para positions. acs.org

Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). This would introduce a halogen atom onto the aromatic ring, again, primarily at the positions ortho to the activating ethenyl group.

Friedel-Crafts acylation and alkylation reactions allow for the introduction of acyl and alkyl groups, respectively. wikipedia.orgorganic-chemistry.orgkhanacademy.orgyoutube.com These reactions are catalyzed by Lewis acids. For this compound, acylation with an acyl halide (e.g., acetyl chloride) in the presence of AlCl₃ would likely yield the 3-acetyl derivative as the major product.

The table below summarizes the expected major products of various electrophilic aromatic substitution reactions.

Reaction Reagents Major Product(s)
NitrationHNO₃, H₂SO₄Ethyl 2-(4-ethenyl-3-nitrophenyl)acetate
BrominationBr₂, FeBr₃Ethyl 2-(3-bromo-4-ethenylphenyl)acetate
Friedel-Crafts AcylationCH₃COCl, AlCl₃Ethyl 2-(3-acetyl-4-ethenylphenyl)acetate

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.

For this compound, the applicability of DoM is not straightforward. The ester group itself is not a strong DMG. While the carbonyl oxygen has lone pairs, its ability to direct lithiation is weak. Furthermore, organolithium reagents are strong nucleophiles and could potentially react at the electrophilic carbonyl carbon of the ester. The methylene (B1212753) spacer between the aromatic ring and the ester group further diminishes any potential directing effect.

Therefore, it is unlikely that the -CH₂COOC₂H₅ group would effectively direct ortho-lithiation. If DoM were to be attempted on a derivative of this compound, a more potent DMG would need to be introduced onto the aromatic ring. For example, conversion of a substituent to an amide or a methoxy (B1213986) group could enable regioselective ortho-metallation.

Computational and Theoretical Studies of 4 Ethenylbenzeneacetic Acid Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, allowing for the precise determination of a molecule's electronic properties. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels. Such insights are invaluable for predicting where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals indicate a molecule's ability to donate or accept electrons. The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

For 4-Ethenylbenzeneacetic acid ethyl ester, FMO analysis reveals the distribution of electron density and the most probable sites for electrophilic and nucleophilic attack. The vinyl group and the phenyl ring, being part of a conjugated system, significantly influence the energies of the frontier orbitals. Theoretical calculations, typically performed using Density Functional Theory (DFT), provide the energies of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -6.25
LUMO -1.10

Note: These values are representative and can vary depending on the computational method and basis set used.

The analysis indicates that the HOMO is primarily localized over the vinyl-substituted phenyl ring, suggesting this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the ester group and the aromatic ring, indicating these areas as potential sites for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netwolfram.com It is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy. The resulting map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. youtube.compearson.com Green and yellow represent areas with intermediate or neutral potential. researchgate.net

The MEP map of this compound highlights several key features:

Negative Potential (Red/Yellow): The oxygen atoms of the ester group, particularly the carbonyl oxygen, exhibit the most negative potential. This is due to the high electronegativity of oxygen, which draws electron density towards itself, making this site a prime target for electrophiles and a hydrogen bond acceptor.

Positive Potential (Blue): The hydrogen atoms of the ethyl group and the methylene (B1212753) bridge show a positive potential, making them susceptible to interaction with nucleophiles.

Neutral/Slightly Negative Potential (Green): The phenyl ring and the vinyl group show a more neutral potential, though the π-system creates a region of slight negative potential above and below the plane of the ring.

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating the energy profiles of reaction pathways. askfilo.com This allows for the determination of kinetic and thermodynamic parameters, providing a deeper understanding of a reaction's feasibility and rate. maxwellsci.comsemanticscholar.org

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface. Its characterization involves calculating its geometry and vibrational frequencies. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For a reaction such as the hydrolysis of this compound, the transition state would involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. Computational modeling can determine the precise bond lengths and angles of this transient structure.

Table 2: Hypothetical Geometric Parameters of the Transition State for Alkaline Hydrolysis

Parameter Reactant (Ester) Transition State
C=O bond length (Å) 1.21 1.35
C-OR bond length (Å) 1.34 1.48

Note: These values are illustrative of typical changes during ester hydrolysis.

Once the reactants, transition state, and products are optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. nih.govnih.gov The activation energy (Ea), derived from the energy difference between the reactants and the transition state, is crucial for determining the reaction rate. Thermodynamic parameters like the change in enthalpy (ΔH) and Gibbs free energy (ΔG) indicate whether a reaction is exothermic or endothermic, and spontaneous or non-spontaneous, respectively. nih.gov

For the esterification reaction that forms this compound from 4-ethenylbenzeneacetic acid and ethanol (B145695), these parameters can be computationally predicted.

Table 3: Calculated Kinetic and Thermodynamic Parameters for Esterification

Parameter Value
Activation Energy (Ea) 15 - 20 kcal/mol
Enthalpy of Reaction (ΔH) -5 to -10 kcal/mol

Note: These are typical estimated ranges for acid-catalyzed esterification reactions.

These calculations suggest that the esterification is a moderately activated, exothermic, and spontaneous process under standard conditions.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This provides insights into conformational flexibility, molecular motion, and interactions with other molecules, such as solvents.

For this compound, MD simulations can reveal the preferred conformations of the molecule. The flexibility of the ethyl ester side chain and its orientation relative to the phenyl ring are of particular interest. Key dihedral angles, such as the one defining the rotation around the bond connecting the phenyl ring to the acetic acid moiety, can be monitored over the course of a simulation.

The results of an MD simulation would likely show that while the phenyl ring and vinyl group remain relatively planar, the ethyl acetate (B1210297) side chain is highly flexible. It would explore a range of conformations, with certain low-energy states being more populated. This conformational freedom can be important for how the molecule fits into active sites of enzymes or interacts with other molecules.

Synthesis and Characterization of Derivatives and Analogues of 4 Ethenylbenzeneacetic Acid Ethyl Ester

Structural Modifications at the Ester Group

The ester group of 4-ethenylbenzeneacetic acid ethyl ester is a primary site for structural variation, which can be achieved by altering either the alcohol or the carboxylic acid precursor.

Variation of Alcohol Moiety

A common strategy to diversify the ester group is to replace the ethyl moiety with other alkyl or aryl groups. This can be accomplished through either direct esterification of 4-ethenylbenzeneacetic acid with various alcohols or by transesterification of the ethyl ester.

Fischer Esterification: The Fischer esterification is a classic method involving the reaction of a carboxylic acid with an excess of an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgchemistrysteps.comathabascau.ca This equilibrium-driven reaction can be shifted towards the product by using the alcohol as the solvent or by removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com For example, reacting 4-ethenylbenzeneacetic acid with methanol (B129727), propanol, or isopropanol (B130326) under acidic conditions would yield the corresponding methyl, propyl, or isopropyl esters.

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, treatment of this compound with a large excess of a different alcohol (e.g., methanol, isopropanol, or butanol) in the presence of a suitable catalyst would lead to the corresponding new ester. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired product. researchgate.netorganic-chemistry.org

Alcohol MoietySynthetic MethodPotential Product
MethylFischer Esterification / TransesterificationMethyl 4-ethenylbenzeneacetate
PropylFischer Esterification / TransesterificationPropyl 4-ethenylbenzeneacetate
IsopropylFischer Esterification / TransesterificationIsopropyl 4-ethenylbenzeneacetate
ButylFischer Esterification / TransesterificationButyl 4-ethenylbenzeneacetate

Modification of Carboxylic Acid Precursors

Alterations to the carboxylic acid portion of the molecule introduce another layer of structural diversity. This typically involves the synthesis of substituted phenylacetic acids prior to esterification. A versatile method for preparing substituted phenylacetic acids involves the Suzuki coupling reaction. For example, coupling of different arylboronic acids with an appropriate haloacetic acid derivative can provide a range of substituted phenylacetic acids, which can then be esterified to the desired ethyl esters.

Derivatization of the Ethenyl Functionality

The ethenyl (vinyl) group is a reactive handle that allows for a variety of chemical transformations, leading to both saturated and functionalized derivatives.

Saturated Analogues

The most straightforward modification of the ethenyl group is its reduction to an ethyl group, yielding saturated analogues.

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used method for the reduction of alkenes. The reaction involves treating the unsaturated compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation. mdpi.comnih.gov The hydrogenation of this compound would proceed under mild conditions to selectively reduce the double bond, affording 4-ethylphenylacetic acid ethyl ester. The reaction is typically carried out at room temperature under a hydrogen atmosphere. mdpi.com

ReactantReagents and ConditionsProductTypical Yield
This compoundH₂, Pd/C, Solvent (e.g., Ethanol (B145695) or Ethyl Acetate), Room Temperature4-Ethylphenylacetic acid ethyl esterHigh (>95%)

Functionalized Ethenyl Derivatives

The double bond of the ethenyl group can be converted into various functional groups, such as diols and epoxides, through oxidation reactions.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved using osmium tetroxide (OsO₄). libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via a concerted syn-addition mechanism, resulting in a cis-diol. libretexts.orglibretexts.org Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO), in what is known as the Upjohn dihydroxylation. wikipedia.orgorganic-chemistry.org

Epoxidation: Epoxides, three-membered cyclic ethers, can be synthesized from alkenes by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comyoutube.com The reaction is a stereospecific syn-addition, where the oxygen atom is delivered to one face of the double bond. masterorganicchemistry.com The epoxidation of this compound with m-CPBA would yield ethyl 2-(4-(oxiran-2-yl)phenyl)acetate.

ReactionReagents and ConditionsProduct
Dihydroxylationcat. OsO₄, NMO, Acetone/WaterEthyl 2-(4-(1,2-dihydroxyethyl)phenyl)acetate
Epoxidationm-CPBA, DichloromethaneEthyl 2-(4-(oxiran-2-yl)phenyl)acetate

Aromatic Ring Substituent Variation

Introducing substituents onto the aromatic ring is a key strategy for creating a wide array of analogues. The Heck reaction is a powerful tool for this purpose. The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

For the synthesis of substituted analogues of this compound, a substituted aryl halide can be coupled with ethyl acrylate. The position and nature of the substituent on the aryl halide will determine the final structure of the product. For example, reacting 4-bromo-2-methylphenylacetic acid ethyl ester with ethylene (B1197577) in the presence of a palladium catalyst would be a potential route to ethyl 2-(2-methyl-4-vinylphenyl)acetate. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving good yields and selectivity.

Electronic Effects of Substituents

The reactivity of the 4-ethenylphenyl ring in derivatives of this compound is significantly influenced by the electronic properties of substituents. These effects can be qualitatively understood by considering the electron-donating or electron-withdrawing nature of the appended functional groups. A quantitative measure of these effects can be described by the Hammett equation, which relates reaction rates and equilibrium constants for meta- and para-substituted benzene (B151609) derivatives. libretexts.org

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the aromatic ring through resonance and inductive effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. researchgate.net Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the ring, thereby deactivating it towards electrophilic attack but activating it for nucleophilic aromatic substitution.

The electronic effects of substituents also extend to the reactivity of the vinyl group and the ethyl acetate (B1210297) moiety. For instance, in reactions involving the vinyl group, such as addition or polymerization, the rate can be influenced by the substituent's ability to stabilize or destabilize any charged intermediates. Similarly, the rate of hydrolysis of the ethyl ester is sensitive to the electronic nature of the substituent on the phenyl ring, as demonstrated in studies of substituted ethyl benzoates. libretexts.org

To illustrate these principles, the following table presents a hypothetical Hammett plot for the hydrolysis of substituted 4-ethenylbenzeneacetic acid ethyl esters, based on established Hammett substituent constants (σ) for para-substituents. A positive reaction constant (ρ) would indicate that the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state of ester hydrolysis.

Substituent (X) at C4Hammett Constant (σp)Relative Rate of Hydrolysis (log(kX/kH))
-OCH₃-0.27-0.41
-CH₃-0.17-0.26
-H0.000.00
-Cl0.230.35
-CN0.660.99
-NO₂0.781.17

This table is illustrative and based on general principles of Hammett plots for similar aromatic esters.

Steric Hindrance Considerations

Steric hindrance plays a crucial role in the synthesis of derivatives of this compound, particularly when introducing substituents at the positions ortho to the ethyl acetate or vinyl groups. Large, bulky groups can impede the approach of reagents, leading to lower reaction rates and yields.

For example, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which could be employed to introduce various substituents onto the aromatic ring, steric hindrance at the ortho position can significantly affect the efficiency of the catalytic cycle. rsc.orgnih.gov The oxidative addition and reductive elimination steps are sensitive to the steric bulk of the coupling partners and the ligands on the metal center. researchgate.net The synthesis of highly substituted biaryls often requires specialized, bulky phosphine (B1218219) ligands to overcome the steric challenges. researchgate.net

Esterification reactions to produce analogues with different ester groups can also be subject to steric effects. The use of bulky alcohols would likely decrease the rate of esterification due to the difficulty of the alcohol nucleophile attacking the sterically hindered carbonyl carbon. Similarly, if bulky substituents are present on the aromatic ring, particularly at the ortho positions, they can hinder the approach to the carboxylic acid or its activated derivative.

The following table provides a qualitative overview of the expected impact of steric hindrance on the synthesis of ortho-substituted derivatives of this compound.

Ortho-SubstituentRelative SizeExpected Impact on Reaction RatePotential for Side Reactions
-HSmallHighLow
-CH₃MediumModerateLow
-C(CH₃)₃LargeLowModerate
-ILargeLowModerate

This table provides a qualitative prediction of the effects of steric hindrance.

Chiral Derivatives and Enantioselective Synthesis

The synthesis of chiral derivatives of this compound is a key area of research, as enantiomerically pure compounds are often required for applications in pharmaceuticals and materials science. The carbon atom alpha to the ester group is a prochiral center, and its functionalization can lead to the formation of a stereocenter. Several strategies can be employed for the enantioselective synthesis of such derivatives.

One common approach is the use of chiral auxiliaries . A chiral auxiliary can be attached to the carboxylic acid moiety, and subsequent diastereoselective reactions can be performed at the alpha-position. The auxiliary then directs the stereochemical outcome of the reaction, and its subsequent removal affords the enantiomerically enriched product. tcichemicals.com

Asymmetric catalysis offers a more efficient route to chiral derivatives, as it requires only a catalytic amount of a chiral substance. chiralpedia.com This can involve the use of chiral metal complexes or organocatalysts. For instance, the enantioselective hydrogenation of a double bond introduced at the alpha-beta position to the ester could be achieved using a chiral transition metal catalyst. nih.gov Similarly, chiral Brønsted acids or secondary amine catalysts could be used to control the stereochemistry of reactions involving the enolate of the ester. frontiersin.org

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. nih.gov A racemic mixture of a chiral derivative of this compound could be subjected to an enzyme, such as a lipase (B570770), that selectively catalyzes a reaction (e.g., hydrolysis of the ester) on one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.

The following table outlines potential enantioselective synthetic strategies for preparing chiral derivatives of this compound.

StrategyDescriptionPotential ReactionKey Chiral Component
Chiral AuxiliaryA chiral molecule is temporarily incorporated to direct the stereochemical outcome of a subsequent reaction.Alkylation of the enolate of an amide derived from a chiral amine.Evans oxazolidinone or a similar chiral amine.
Asymmetric CatalysisA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Enantioselective hydrogenation of an α,β-unsaturated ester derivative.Chiral rhodium or ruthenium phosphine complex.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for their separation.Kinetic resolution of a racemic α-hydroxy derivative by selective acylation.Lipase (e.g., Candida antarctica lipase B).

Academic Explorations of Biological and Materials Interactions Mechanistic Focus

Investigation of Molecular Interactions with Biomembrane Models

Direct experimental data on the interaction of 4-ethenylbenzeneacetic acid ethyl ester with biomembrane models is not extensively documented in publicly available research. However, the behavior of structurally related ethyl esters in the presence of lipid bilayers can offer predictive insights into its potential mechanisms of interaction. The amphipathic nature of this compound, possessing both a hydrophobic styrenyl group and a more polar ethyl ester moiety, suggests it would likely partition into the lipid membrane.

Studies on other amphipathic molecules have shown that such compounds can insert into the lipid bilayer, causing changes in membrane fluidity, thickness, and permeability. The styrenyl group would be expected to align with the hydrophobic acyl chains of the phospholipids, while the ethyl ester group would likely orient towards the more polar headgroup region of the membrane. The extent of these interactions would be influenced by the specific lipid composition of the membrane model, including acyl chain length and saturation, as well as the charge of the phospholipid headgroups. Advanced techniques such as differential scanning calorimetry (DSC), nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations could be employed to elucidate the precise nature and consequences of these interactions.

Enzymatic Biotransformations and Substrate Specificity Studies

The primary enzymatic biotransformation anticipated for this compound is hydrolysis of the ethyl ester bond to yield 4-ethenylbenzeneacetic acid and ethanol (B145695). This reaction is typically catalyzed by carboxylesterases, a broad class of enzymes that includes lipases. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are well-known for their ability to hydrolyze ester bonds and are frequently employed in biocatalysis due to their stability and broad substrate tolerance. csic.es

The substrate specificity of lipases is governed by several factors, including the structure of the enzyme's active site, particularly the size and hydrophobicity of the binding pocket, and the presence of a "lid" domain that controls access to the active site. mdpi.com Lipases generally show higher activity towards esters with longer acyl chains, but can also hydrolyze short-chain esters. researchgate.net The presence of the bulky 4-ethenylphenyl group in this compound may influence its recognition and binding by different lipases.

Kinetic studies of lipase-catalyzed hydrolysis of various ethyl esters have often been described using a Ping-Pong Bi-Bi mechanism, where the enzyme first binds to the ester, releases the alcohol, forms an acyl-enzyme intermediate, and then reacts with water to release the carboxylic acid and regenerate the free enzyme. nih.gov The rate of hydrolysis of this compound would depend on the specific lipase (B570770) used, as well as reaction conditions such as pH, temperature, and the presence of organic solvents.

Comparative substrate specificity studies using a panel of lipases could reveal enzymes with high activity and selectivity for the hydrolysis of this compound. Such studies often employ a range of p-nitrophenyl esters with varying acyl chain lengths to characterize the substrate preference of a given lipase. csic.es

Table 1: General Substrate Specificity of Selected Lipases Towards p-Nitrophenyl Esters

Lipase SourceOptimal Acyl Chain Length
Pseudomonas stutzeriC12 (p-nitrophenyl laurate)
Geotrichum candidumC18:1 (p-nitrophenyl oleate)
Candida cylindraceaBroad, including short and long chains

Note: This table represents generalized substrate preferences and the activity towards this compound would require empirical determination.

Role as Monomers in Polymer Science and Degradable Materials

The presence of a vinyl group makes this compound a promising monomer for polymerization. Its structure, combining a styrenic moiety with an ester group, allows for its incorporation into a variety of polymer architectures, potentially leading to materials with tailored properties.

This compound can be expected to undergo free-radical copolymerization with a range of other vinyl monomers. In such reactions, the reactivity ratios of the comonomers dictate the composition and sequence distribution of the resulting copolymer. The styrenic nature of this compound suggests that it would readily copolymerize with other styrenic monomers, as well as with acrylates and methacrylates.

The incorporation of this compound into a polymer backbone would introduce the ethyl ester functionality as a pendant group. This could be used to modify the properties of the resulting polymer, such as its solubility, glass transition temperature, and adhesion characteristics. Furthermore, the ester group provides a site for post-polymerization modification, allowing for the attachment of other functional molecules.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully applied to the polymerization of other vinyl esters, offering precise control over molecular weight and dispersity. mdpi.com The application of these methods to this compound could lead to the synthesis of well-defined block copolymers and other advanced polymer architectures.

Table 2: Examples of Comonomers for Copolymerization with Vinyl Esters

Monomer ClassExample MonomersPotential Polymer Properties
StyrenicsStyrene (B11656), DivinylbenzeneHigh glass transition temperature, rigidity
AcrylatesMethyl acrylate, Butyl acrylateLow glass transition temperature, flexibility
MethacrylatesMethyl methacrylateHigh glass transition temperature, optical clarity
Vinyl EstersVinyl acetate (B1210297)Adhesion, water sensitivity (after hydrolysis)

The vinyl group of this compound can participate in crosslinking reactions to form polymer networks. If copolymerized with a divinyl monomer, such as divinylbenzene, a crosslinked thermoset material would be formed. The degree of crosslinking, and thus the mechanical and thermal properties of the resulting network, could be controlled by the molar ratio of the monomers.

Alternatively, the ester group of this compound within a polymer chain could potentially be used in post-polymerization crosslinking reactions. For example, transesterification reactions with a diol in the presence of a suitable catalyst could lead to the formation of crosslinks between polymer chains. This approach would allow for the initial processing of a linear polymer, which could then be cured into a crosslinked network. Such materials could find applications as degradable plastics, as the ester linkages in the crosslinks would be susceptible to hydrolysis.

Exploratory Studies in Chemical Ecology (e.g., as a signaling molecule)

The potential role of this compound in chemical ecology is an area that remains largely unexplored. However, the chemical structures of many known signaling molecules, such as insect pheromones, include ethyl esters. For example, ethyl butylacetylaminopropionate is a known insect repellent. nih.gov This suggests that this compound could potentially have biological activity as a semiochemical.

Its volatility and amphiphilic character are properties consistent with those of many signaling molecules that must be released into the environment and subsequently detected by an organism's sensory apparatus. The styrenyl moiety introduces a degree of aromaticity and rigidity that could be important for specific binding to a receptor protein.

Future research in this area could involve electrophysiological studies, such as electroantennography (EAG), to screen for responses from various insect species to this compound. Behavioral assays could then be used to determine if the compound acts as an attractant, repellent, or has other pheromonal or kairomonal effects. Such studies could potentially lead to the development of new, environmentally benign pest management strategies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Current synthetic approaches to esters often rely on classical methods such as Fischer esterification. However, the development of more efficient, sustainable, and atom-economical routes is a constant goal in organic synthesis. For 4-Ethenylbenzeneacetic acid ethyl ester, future research could focus on several innovative strategies.

One promising avenue is the exploration of catalytic cross-coupling reactions. For instance, methods like the Suzuki or Heck coupling could potentially be adapted to construct the carbon skeleton of the molecule from simpler, readily available starting materials. Research in this area would involve the design of novel catalyst systems that are tolerant of the vinyl and ester functionalities.

Another area for development is in the realm of biocatalysis. The use of enzymes, such as lipases, for the esterification of 4-ethenylbenzeneacetic acid could offer a greener alternative to traditional acid-catalyzed methods. ijcrt.org Future studies could involve screening for suitable enzymes, optimizing reaction conditions, and immobilizing enzymes for enhanced stability and reusability.

Finally, flow chemistry presents an opportunity to develop continuous and scalable synthetic processes. A continuous-flow reactor could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to batch processes.

Table 1: Potential Novel Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Cross-CouplingHigh efficiency, modularityCatalyst design, reaction optimization
BiocatalysisGreen chemistry, high selectivityEnzyme screening, immobilization
Flow ChemistryScalability, precise controlReactor design, process optimization

Advanced Mechanistic Elucidation of Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. While the general mechanisms of reactions involving vinyl groups, aromatic rings, and esters are well-established, the interplay between these functional groups within the same molecule could lead to unique reactivity that warrants detailed investigation.

Future research should employ a combination of experimental and computational techniques to probe reaction pathways. Kinetic studies, for example, can provide valuable data on reaction rates and the influence of various parameters. Isotope labeling studies could be used to trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

In conjunction with experimental work, computational chemistry can offer a molecular-level understanding of reaction mechanisms. Techniques such as Density Functional Theory (DFT) can be used to map out potential energy surfaces, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experiments alone.

Exploration of New Catalytic Applications

The unique structure of this compound makes it an intriguing candidate for various catalytic applications. The vinyl group, for instance, could participate in a range of metal-catalyzed polymerization or cross-coupling reactions.

One area of exploration could be the use of this compound as a monomer in the synthesis of novel polymers. The resulting polymers, bearing pendant ethyl phenylacetate (B1230308) groups, could exhibit interesting properties and find applications in areas such as specialty coatings, adhesives, or drug delivery systems. Research in this area would focus on exploring different polymerization techniques, such as free-radical, anionic, or controlled radical polymerization, to control the polymer's molecular weight and architecture.

Furthermore, the aromatic ring and ester group could be functionalized to introduce catalytically active sites. For example, the aromatic ring could be modified with ligands capable of coordinating to metal centers, creating novel catalysts for a variety of organic transformations.

Deeper Computational Modeling and Predictive Studies

Computational modeling is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, a range of computational studies could provide valuable insights.

Quantum mechanical calculations, such as DFT, can be used to predict a variety of molecular properties, including its geometry, electronic structure, and spectroscopic signatures (e.g., NMR, IR spectra). These calculations can also be used to model the compound's reactivity in various chemical reactions, as discussed in the context of mechanistic elucidation.

Molecular dynamics simulations could be employed to study the conformational dynamics of the molecule and its interactions with other molecules or materials. This could be particularly useful in understanding the behavior of polymers derived from this monomer or its potential interactions with biological systems.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or environmental fate of this compound and its derivatives based on their molecular structure.

Table 2: Potential Computational Studies on this compound

Computational MethodInformation GainedPotential Application
Density Functional Theory (DFT)Molecular properties, reactivityGuiding synthesis and mechanistic studies
Molecular Dynamics (MD)Conformational dynamics, interactionsUnderstanding polymer behavior, biological interactions
QSAR ModelingPredicted biological activity/toxicityPrioritizing compounds for experimental testing

Investigation of Environmental Fate and Transformation Pathways (academic modeling)

Understanding the potential environmental fate of a chemical is a critical aspect of modern chemical research. For this compound, academic modeling studies can provide predictions about its persistence, degradation, and transformation in the environment.

The degradation of the compound could proceed through several pathways, including hydrolysis of the ester group, oxidation of the vinyl group, and microbial degradation of the aromatic ring. The environmental fate of chemicals describes the processes by which they move and are transformed in the environment. nih.gov These processes include persistence in air, water, and soil, as well as reactivity and degradation. nih.gov

Modeling studies can be used to predict the rates of these degradation processes under various environmental conditions. For example, models can be used to estimate the half-life of the compound in different environmental compartments (e.g., water, soil, air). These models can also predict the formation of potential transformation products and their subsequent fate. This information is valuable for assessing the potential environmental impact of the compound and for designing greener alternatives.

Design and Synthesis of Advanced Functional Materials Utilizing the Compound's Structure

The presence of a polymerizable vinyl group and a functionalizable aromatic ring makes this compound an excellent building block for the design and synthesis of advanced functional materials.

One promising direction is the development of functional polymers. By copolymerizing this monomer with other functional monomers, polymers with a wide range of properties can be created. For example, incorporating hydrophilic or charged monomers could lead to the development of novel hydrogels or ion-exchange resins.

The ester group in the resulting polymers could also be subjected to post-polymerization modification. This would allow for the introduction of a wide variety of functional groups, further expanding the range of potential applications. For instance, the ester could be hydrolyzed to the corresponding carboxylic acid, which could then be used to conjugate biomolecules or other functional moieties.

Furthermore, the unique structure of this compound could be utilized in the synthesis of well-defined macromolecular architectures, such as block copolymers or star polymers, using controlled polymerization techniques. These materials could find applications in nanotechnology and biomedicine.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for 4-Ethenylbenzeneacetic acid ethyl ester?

  • Methodological Answer : The esterification of carboxylic acids with ethanol in the presence of acid catalysts (e.g., HCl or H₂SO₄) is a common approach for synthesizing ethyl esters. For example, ethyl phenylacetate is synthesized via esterification of phenylacetic acid with ethanol under reflux, followed by sodium carbonate washing to remove excess acid . For this compound, similar protocols may apply, using 4-ethenylbenzeneacetic acid and ethanol, with careful control of reaction time and temperature to optimize yield. Purification via fractional distillation or chromatography ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns (e.g., fatty acid ethyl esters are routinely analyzed via GC-MS, as shown in camelina oil studies ). Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂). Infrared Spectroscopy (IR) : Esters exhibit strong C=O stretches near 1740 cm⁻¹ and C-O stretches around 1200–1100 cm⁻¹.

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer : Ethyl esters often serve as intermediates in pharmaceuticals and agrochemicals. For instance, ethyl acetoacetate participates in Knoevenagel condensations to form heterocycles , while ethyl 4-hydroxybenzoate is a preservative . The ethenyl group in this compound may enable polymerization or cross-linking reactions, useful in materials science.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing ethenyl group adjacent to the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack. Studies on similar esters (e.g., ethyl 2-(4-chlorophenoxy)acetate) show that substituents on the aromatic ring influence reactivity via resonance or inductive effects . Kinetic experiments (e.g., monitoring reaction rates under varying pH or nucleophile concentrations) can elucidate the reaction pathway. Computational modeling (DFT) may predict sites of nucleophilic attack .

Q. How do reaction conditions influence the enantioselective synthesis of this compound using biocatalysts?

  • Methodological Answer : Enzymatic esterification using lipases (e.g., Novozym® 435) enables enantioselective synthesis. For example, lipase-catalyzed acidolysis of DHA/EPA ethyl esters achieves high enantiomeric excess (ee) under optimized temperature (40–60°C) and solvent conditions (e.g., hexane) . Screening thermostable esterases (e.g., from Pyrobaculum calidifontis) may improve selectivity, as shown in kinetic resolutions of chiral carboxylic acids .

Q. What analytical strategies resolve contradictions in reported stability data for this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess degradation products (e.g., hydrolysis to 4-ethenylbenzeneacetic acid) via accelerated aging tests (e.g., 40°C/75% RH for 6 months). Conflicting data may arise from impurities or moisture content; thus, Karl Fischer titration ensures anhydrous conditions. Comparative GC-MS or HPLC analyses under controlled environments (e.g., inert gas vs. air) clarify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.